molecular formula C5H4BrClN2O B1444423 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one CAS No. 1178884-53-1

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Cat. No. B1444423
M. Wt: 223.45 g/mol
InChI Key: HXCPMIRSWJJTGV-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

A 250-mL single-necked round bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 4-bromo-6-chloropyridazin-3(2H)-one (1.00 g, 4.77 mmol) and DMF (15 mL). Sodium hydride (60% by weight in oil, 229 mg, 5.73 mmol) was added in one portion. After stirring at room temperature for 10 minutes, iodomethane (1.02 g, 7.16 mmol) was added and the reaction stirred at room temperature for 1.5 h. The reaction was then quenched with aqueous saturated sodium bicarbonate (10 mL) and the resulting solution poured into water (150 mL). The mixture was then extracted with ethyl acetate (250 mL). The organic layer was dried over sodium sulfate. The drying agent was then removed by filtration, and the filtrate was concentrated under reduced pressure to residue. Purification by column chromatography afforded 103a in a 68% yield (722 mg) as a white solid: mp 107-108° C.; 1H NMR (300 MHz, CDCl3) δ 7.62 (s, 1H), 3.81 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[C:6]([Cl:8])[CH:7]=1.[H-].[Na+].I[CH3:13]>CN(C=O)C>[Br:1][C:2]1[C:3](=[O:9])[N:4]([CH3:13])[N:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(NN=C(C1)Cl)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
229 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-necked round bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with aqueous saturated sodium bicarbonate (10 mL)
ADDITION
Type
ADDITION
Details
the resulting solution poured into water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to residue
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(N(N=C(C1)Cl)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.